![molecular formula C14H30Sn2 B14415543 (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) CAS No. 84010-87-7](/img/structure/B14415543.png)
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[222]octane-1,4-diyl)bis(trimethylstannane) is a chemical compound with the molecular formula C14H30Sn2 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, where two trimethylstannane groups are attached to the 1 and 4 positions of the bicyclo[222]octane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) typically involves the reaction of bicyclo[2.2.2]octane-1,4-diol with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.2]octane derivatives, while oxidation and reduction reactions can produce different stannic or stannous compounds.
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or polymers.
Biology and Medicine: Organotin compounds, in general, have been studied for their potential biological activities, including antimicrobial and anticancer properties. the specific biological applications of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) require further research.
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) depends on its specific application. In general, organotin compounds can interact with biological molecules through coordination with sulfur, oxygen, or nitrogen atoms. This interaction can disrupt the function of enzymes or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A related compound with carboxyl groups instead of trimethylstannane groups.
Bicyclo[2.2.2]octane-1,4-diol: The precursor used in the synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane).
Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis-: Another derivative of bicyclo[2.2.2]octane with different functional groups.
Uniqueness
The uniqueness of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) lies in its combination of the bicyclo[2.2.2]octane core with organotin functionality. This combination imparts specific chemical reactivity and potential applications that are distinct from other bicyclo[2.2.2]octane derivatives.
Propiedades
Número CAS |
84010-87-7 |
|---|---|
Fórmula molecular |
C14H30Sn2 |
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylstannyl-1-bicyclo[2.2.2]octanyl)stannane |
InChI |
InChI=1S/C8H12.6CH3.2Sn/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
Clave InChI |
BEKGNJJRJCNYMW-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C12CCC(CC1)(CC2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


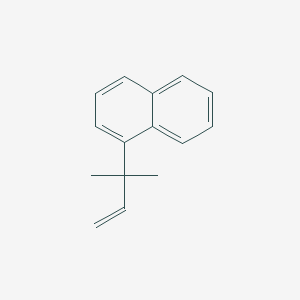
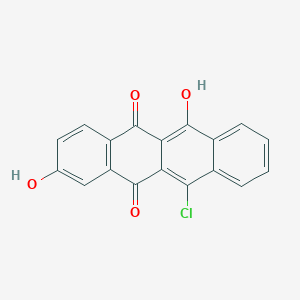
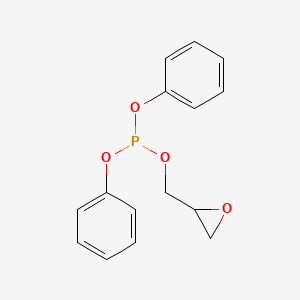
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
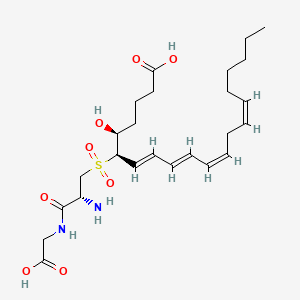

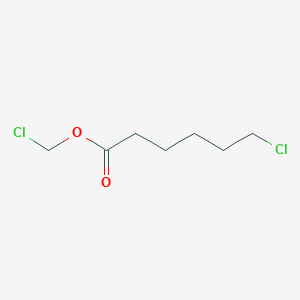
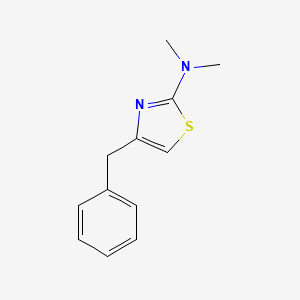
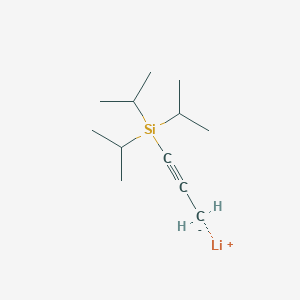

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
